methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate
Overview
Description
Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate is an organic compound with the molecular formula C6H7ClN2O4S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-chlorosulfonyl-1H-pyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, solvents such as dichloromethane or ethanol, and bases like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran, and temperatures ranging from -78°C to room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as acetonitrile, and temperatures around 0-25°C.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Pyrazole N-oxides: Formed from oxidation reactions of the pyrazole ring.
Scientific Research Applications
Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors. The chlorosulfonyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The pyrazole ring may also contribute to its activity by interacting with specific molecular targets, such as enzymes or receptors involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)acetate: A simpler analog without the pyrazole ring, used in similar applications but with different reactivity and properties.
4-(Chlorosulfonyl)-1H-pyrazole: The precursor to methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate, used in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to the presence of both the chlorosulfonyl group and the pyrazole ring This combination provides a versatile platform for chemical modifications and potential biological activities
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylpyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-13-6(10)4-9-3-5(2-8-9)14(7,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKZAQYLQCERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-64-9 | |
Record name | methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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